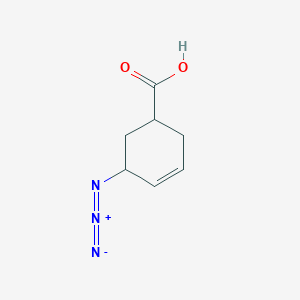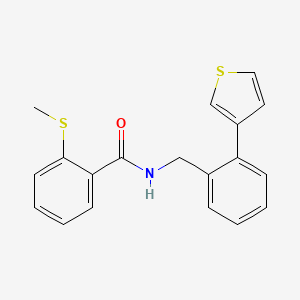![molecular formula C23H22ClN3O3 B3013041 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-06-4](/img/structure/B3013041.png)
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide" is a structurally complex molecule that appears to be related to a family of acetamide derivatives. These derivatives are characterized by their acetamide group and various substitutions on the phenyl ring, which can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in various studies. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions has been described, providing insights into the structural variations and their impact on biological activity as kappa-opioid agonists . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of N—H⋯O hydrogen bonds, which can link molecules into chains or sheets . The conformation of the N—H bond is influenced by the substitution pattern on the phenyl ring, which can be syn to various groups, affecting the overall geometry of the molecule . The geometric parameters of these molecules are typically similar to other acetanilides .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can involve hydrogen bonding and π interactions, which are crucial for the formation of crystal structures and potentially for biological interactions . The presence of substituents like chlorine can influence the reactivity and interactions of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. Hydrogen bonding plays a significant role in the crystal packing and stability of these compounds . Vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of similar molecules, providing insights into their stability and intermolecular interactions . The presence of electronegative substituents like chlorine can affect the geometry and electronic properties of the molecule, as evidenced by natural bond orbital analysis .
科学的研究の応用
Photovoltaic Efficiency and Ligand-Protein Interactions
- The spectroscopic and quantum mechanical studies of similar compounds have shown their potential in photovoltaic efficiency modeling. Compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide have demonstrated good light-harvesting efficiency and free energy of electron injection, indicating their suitability for use in dye-sensitized solar cells. Additionally, molecular docking studies have revealed binding interactions with cyclooxygenase 1 (COX1), suggesting potential biochemical applications (Mary et al., 2020).
Antibacterial Activity
- Compounds with similar structures have been synthesized and evaluated for antibacterial activity against various bacteria like S. aureus and E. coli. QSAR studies indicate that substituents in certain positions enhance the hydrophobicity or steric bulk, contributing to the antibacterial properties (Desai et al., 2008).
Antiallergic Potential
- Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides has explored their potential as antiallergic agents. Variations in the indole substituents and alkanoic chain length have led to the development of potent antiallergic compounds, demonstrating significant efficacy in histamine release assays and inhibitory activity in IL-4 and IL-5 production tests (Menciu et al., 1999).
Antioxidant Activity
- Derivatives of the compound have been prepared and evaluated for their antioxidant properties. The synthesised compounds showed considerable antioxidant activity in tests like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that many anti-tubercular agents work by inhibiting the synthesis of essential components of the bacterial cell wall, disrupting protein synthesis, or interfering with bacterial dna replication
Biochemical Pathways
Given that similar compounds have anti-tubercular activity , it’s likely that this compound affects pathways related to the survival and replication of Mycobacterium tuberculosis. These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication.
Result of Action
Given that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , it’s likely that this compound also has a bactericidal or bacteriostatic effect on this organism.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c24-19-9-3-1-7-16(19)13-25-23(30)22(29)18-14-27(20-10-4-2-8-17(18)20)15-21(28)26-11-5-6-12-26/h1-4,7-10,14H,5-6,11-13,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFZZDZVFPAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3012965.png)
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3012969.png)
![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3012970.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B3012974.png)
![Tert-butyl 2-amino-4,6-dihydro-5h-pyrrolo[3,4-d]thiazole-5-carboxylate](/img/structure/B3012976.png)


![3-(4-fluorophenyl)-1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3012981.png)